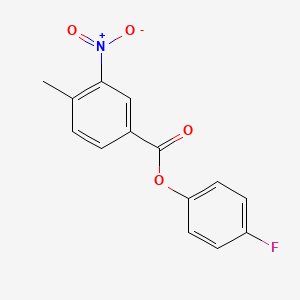

![molecular formula C15H11N5 B5646505 4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B5646505.png)

4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” is a quinoxaline derivative . Quinoxaline derivatives have been studied for their potential applications in various fields, including as EGFR targeting agents .

Synthesis Analysis

The synthesis of quinoxaline derivatives, including “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline”, has been described in several studies . The synthesis often involves aromatic nucleophilic substitution and reactions with various reagents . A study has also explored the conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a CuAAC reaction .Molecular Structure Analysis

The molecular structure of “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” can be determined using techniques such as 1H NMR, 13C NMR, and mass spectral analysis . Molecular docking studies can also provide insights into how the compound interacts with target proteins .Chemical Reactions Analysis

The chemical reactions involving “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” have been investigated in several studies . For example, the conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines has been explored .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” can be determined using various analytical techniques. For instance, its molecular formula is C15H12N6 and it has a monoisotopic mass of 276.112335 Da .科学研究应用

Antiviral Applications

“4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” derivatives have been explored for their potential antiviral properties. The structural modification of quinoxaline derivatives, such as the introduction of a thioamide group, has been reported to enhance antiviral activity . These compounds have been subjected to antiviral screening using plaque-reduction assays, with some showing promising results against pathogenic viruses .

Antimicrobial Activities

The antimicrobial potential of quinoxaline derivatives is significant, with studies demonstrating their effectiveness against various bacterial and fungal strains. The presence of a triazole moiety, similar to that in potent antifungal drugs like voriconazole, contributes to their antimicrobial efficacy . These compounds have been tested in vitro using agar diffusion methods to assess their antibacterial and antifungal activities .

Pharmaceutical Development

Quinoxaline derivatives, including “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline,” are being investigated for their pharmaceutical applications. They are considered in the development of new drug candidates due to their versatile pharmacological properties, which include potential antidepressant effects . The exploration of these compounds could lead to the discovery of novel therapeutic agents.

Industrial Chemical Synthesis

In the industrial sector, “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” plays a role in the synthesis of complex molecules. It is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to create triazoloquinoxalines and imidazoloquinoxalines, which are valuable in various chemical processes . This demonstrates the compound’s utility in facilitating diverse synthetic pathways.

Catalysis Research

The compound is also involved in catalysis research, particularly in metal-catalyzed denitrogenative pathways. It serves as a precursor in reactions that lead to the synthesis of N-heterocycles, which are crucial in the development of bioactive compounds and clinical targets . Its role in catalysis highlights its importance in advancing synthetic chemistry.

Bioorganic Chemistry

In bioorganic chemistry, “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” is part of studies aiming to understand the interaction between organic molecules and biological systems. Its derivatives are analyzed for binding affinities and biological activities, contributing to the broader understanding of molecular interactions in living organisms .

作用机制

Target of Action

Quinoxaline derivatives, a class to which this compound belongs, are known to possess antibacterial , antifungal , and antiviral properties

Mode of Action

It’s known that tetrazolo[1,5-a]quinoxalines can be used as quinoxaline-azide precursors, serving as a precursor for new nitrogen-enriched quinoxaline-based structures . This suggests that the compound may interact with its targets through the formation of these nitrogen-enriched structures.

Biochemical Pathways

The conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a cuaac reaction has been investigated . This suggests that the compound may affect biochemical pathways involving these structures.

Result of Action

Given the known properties of quinoxaline derivatives, it can be inferred that the compound may have potential antibacterial, antifungal, and antiviral effects .

Action Environment

It’s known that the denitrogenative annulation towards imidazoloquinoxalines could be observed as a competing reaction depending on the alkyne concentration and the substitutions at the quinoxaline . This suggests that the compound’s action may be influenced by the concentration of other reactants in its environment.

未来方向

The future research directions for “4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline” could include further exploration of its potential applications in medicine, particularly as an anti-cancer agent . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

属性

IUPAC Name |

4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5/c1-10-6-8-11(9-7-10)14-15-17-18-19-20(15)13-5-3-2-4-12(13)16-14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICLPMMPIVWXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenyl)tetrazolo[1,5-a]quinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![mesityl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5646423.png)

![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5646445.png)

![ethyl 4-[(4-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5646461.png)

![N-allyl-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5646466.png)

![4-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646488.png)

![1-[(3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B5646491.png)

![1-[2-(difluoromethoxy)benzyl]azepan-2-one](/img/structure/B5646497.png)

![(3S*,4R*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5646507.png)

![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide dihydrochloride](/img/structure/B5646513.png)